molecular formula C10H9N3O3 B11779790 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole

3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole

Cat. No.: B11779790
M. Wt: 219.20 g/mol
InChI Key: QKFVTRWDDNUZSD-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions The presence of a methoxy group at the para position of the phenyl ring and a nitro group at the fourth position of the pyrazole ring makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole typically involves the following steps:

    Nitration of 4-methoxyacetophenone: The starting material, 4-methoxyacetophenone, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 4-methoxy-3-nitroacetophenone.

    Formation of hydrazone: The nitroacetophenone is then reacted with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization in the presence of a suitable acid catalyst, such as acetic acid, to form this compound.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 3-(4-Methoxyphenyl)-4-amino-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though less common.

Scientific Research Applications

3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of anti-inflammatory, analgesic, and anticancer agents.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects. The methoxy group can enhance the compound’s binding affinity to its target by participating in hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-4-amino-1H-pyrazole: A reduced form of the compound with an amino group instead of a nitro group.

    3-(4-Methoxyphenyl)-4-chloro-1H-pyrazole: A derivative with a chloro group at the fourth position.

    3-(4-Methoxyphenyl)-4-hydroxy-1H-pyrazole: A derivative with a hydroxy group at the fourth position.

Uniqueness

3-(4-Methoxyphenyl)-4-nitro-1H-pyrazole is unique due to the presence of both a methoxy group and a nitro group, which confer distinct electronic and steric properties. These functional groups influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

5-(4-methoxyphenyl)-4-nitro-1H-pyrazole

InChI

InChI=1S/C10H9N3O3/c1-16-8-4-2-7(3-5-8)10-9(13(14)15)6-11-12-10/h2-6H,1H3,(H,11,12)

InChI Key

QKFVTRWDDNUZSD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NN2)[N+](=O)[O-]

Origin of Product

United States

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